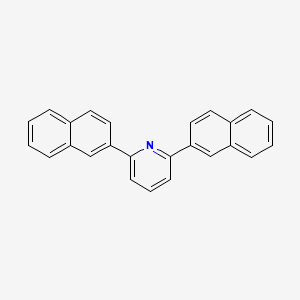
2,6-Di(naphthalen-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di(naphthalen-2-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two naphthyl groups attached to the 2 and 6 positions of a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(naphthalen-2-yl)pyridine typically involves the condensation of 2-naphthaldehyde with pyridine derivatives. One common method is the Suzuki cross-coupling reaction, where 2,6-dibromopyridine is reacted with 2-naphthylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(naphthalen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
2,6-Di(naphthalen-2-yl)pyridine is a polycyclic aromatic compound with a pyridine core substituted at the 2 and 6 positions by naphthalene groups. It has the molecular formula C26H17N and exhibits unique optical and electronic properties due to its extended π-conjugation system. The presence of naphthalene units enhances its stability and solubility in organic solvents, making it a valuable candidate for various applications in materials science and medicinal chemistry.
Compounds Sharing Structural Characteristics
Several compounds share structural characteristics with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Naphthalen-1-yl)pyridine | Mononaphthyl derivative | Simpler structure; less steric hindrance |
| 4-(Naphthalen-1-yl)pyridine | Mononaphthyl derivative | Substituted at the 4-position; different reactivity |
| 1-(Naphthalen-1-yl)-4-(pyridin-4-yl)benzene | Bifunctional compound | Combines naphthalene and pyridine functionalities |
| 3-(Naphthalen-1-yl)pyridin | Mononaphthyl derivative | Substituted at the 3-position; affects electronic properties |
The uniqueness of this compound lies in its dual naphthalene substitution on the pyridine ring, which enhances its stability and electronic properties compared to simpler derivatives. This structural complexity offers diverse reactivity options and potential applications in advanced materials and pharmaceuticals.
Pyridine Compounds with Antimicrobial and Antiviral Activities
Mechanism of Action
The mechanism of action of 2,6-Di(naphthalen-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . The compound’s photochromic properties are attributed to electron transfer processes that occur upon exposure to light, leading to reversible changes in its structure and color .
Comparison with Similar Compounds
2,6-Di(naphthalen-2-yl)pyridine can be compared with other similar compounds, such as:
2,6-Di(thiazol-2-yl)pyridine: This compound has thiazole groups instead of naphthyl groups and is used in similar applications, such as coordination chemistry and catalysis.
2,6-Di(pyrazin-2-yl)pyridine: This derivative contains pyrazine groups and is also studied for its coordination properties and potential biological activities.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound features imidazole groups and is known for its high-temperature spin crossover properties in coordination complexes.
The uniqueness of this compound lies in its bulky naphthyl groups, which provide steric hindrance and influence its reactivity and binding properties. This makes it particularly useful in the design of photochromic materials and enzyme inhibitors .
Properties
CAS No. |
33777-90-1 |
|---|---|
Molecular Formula |
C25H17N |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2,6-dinaphthalen-2-ylpyridine |
InChI |
InChI=1S/C25H17N/c1-3-8-20-16-22(14-12-18(20)6-1)24-10-5-11-25(26-24)23-15-13-19-7-2-4-9-21(19)17-23/h1-17H |
InChI Key |
RKAYUIFQZXXASF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















